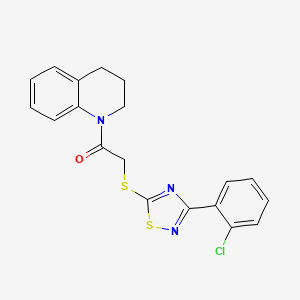

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C19H16ClN3OS2 and its molecular weight is 401.93. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a novel derivative that combines the pharmacophoric features of thiadiazole and dihydroquinoline. This article explores its biological activity, focusing on its potential as an antibacterial and anticancer agent based on recent research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the dihydroquinoline moiety further enhances its potential therapeutic applications.

Antibacterial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial properties. For instance, derivatives similar to our compound have shown promising activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In a study evaluating the antibacterial efficacy of thiadiazole derivatives, one compound demonstrated minimum inhibitory concentration (MIC) values below 1 μg/mL against S. aureus ATCC29213 and other resistant strains .

Table 1: Antibacterial Activity of Thiadiazole Derivatives

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| g37 | 0.25 - 1 | S. aureus |

| 6b | 0.060 | MAO-A inhibition |

| 20b | 4.37 (HepG-2) | HepG-2 cancer cell line |

The compound g37 was identified as particularly potent, showing a two to 128-fold improvement in antibacterial potency compared to vancomycin .

Anticancer Activity

Thiadiazole derivatives are also emerging as potential anticancer agents. Studies have shown that compounds similar to This compound can inhibit cancer cell proliferation by targeting crucial pathways involved in tumor growth. For example, a series of 1,3,4-thiadiazole derivatives demonstrated significant activity against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines with IC50 values indicating effective cytotoxicity .

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| 20b | HepG-2 | 4.37 |

| 20b | A-549 | 8.03 |

The mechanisms through which thiadiazole derivatives exert their biological effects are varied:

- Inhibition of DNA Synthesis : Many thiadiazoles interfere with DNA replication processes, which is critical in both bacterial growth and cancer cell proliferation.

- Targeting Key Enzymes : Some studies have indicated that certain thiadiazole derivatives inhibit enzymes such as DNA gyrase B in bacteria , while others affect dihydrofolate reductase in cancer cells .

Case Studies

A notable case study involved the synthesis and evaluation of a series of new thiadiazole compounds that were tested for their antibacterial and anticancer activities. The results indicated that these compounds not only inhibited bacterial growth effectively but also showed cytotoxic effects on cancer cell lines comparable to standard chemotherapeutic agents like cisplatin .

Applications De Recherche Scientifique

Structural Overview

The compound consists of a thiadiazole moiety linked to a chlorophenyl group and a quinoline derivative. This structural configuration suggests potential interactions with biological targets, making it a candidate for pharmacological studies.

Medicinal Chemistry Applications

1. Antimicrobial Activity

The thiadiazole derivatives are known for their broad-spectrum antimicrobial properties. Compounds similar to 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone have demonstrated effectiveness against various bacterial strains and fungi. Research indicates that the compound may inhibit key enzymes or receptors critical for pathogen survival, thereby offering a potential avenue for developing new antimicrobial agents.

2. Anticancer Properties

The compound's structural features suggest it may interact with specific proteins involved in cancer cell proliferation and resistance mechanisms. Molecular docking studies have shown that similar compounds can bind effectively to target proteins associated with cancer growth. Preliminary in vitro studies indicate promising anticancer activity against human cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range .

Synthetic Methodologies

The synthesis of This compound typically involves several key steps:

1. Formation of the Thiadiazole Ring

This is achieved by reacting thiosemicarbazide with an appropriate chlorophenyl derivative under acidic conditions.

2. Thioether Formation

Following the formation of the thiadiazole ring, it is reacted with a quinoline derivative in the presence of a base to establish the thioether linkage.

3. Acetamide Formation

Finally, acetic anhydride is used to introduce the acetamide group .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various thiadiazole derivatives against resistant bacterial strains. The results indicated that compounds similar to This compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to enzyme inhibition crucial for bacterial cell wall synthesis .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, derivatives of the compound were tested against human cancer cell lines (HCT-116 and MCF-7). The findings revealed that certain derivatives had IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent antiproliferative effects. The study concluded that these compounds could serve as lead structures for further drug development targeting cancer therapies .

Analyse Des Réactions Chimiques

Oxidation Reactions

The sulfur atoms in the thiadiazole and thioether groups are susceptible to oxidation.

Key Findings :

-

The thioether group undergoes selective oxidation to sulfoxide under mild acidic conditions.

-

Stronger oxidizing agents like m-CPBA modify the thiadiazole ring, potentially altering its aromaticity .

Reduction Reactions

The ketone group and thiadiazole ring can be reduced under specific conditions.

Key Findings :

-

Sodium borohydride selectively reduces the ethanone group without affecting the thiadiazole ring.

-

Catalytic hydrogenation partially saturates the thiadiazole ring, forming a dihydrothiadiazole structure .

Nucleophilic Substitution Reactions

The chlorophenyl group and thiadiazole sulfur atoms participate in substitution reactions.

Key Findings :

-

The electron-withdrawing thiadiazole ring activates the chlorophenyl group for nucleophilic aromatic substitution .

-

Hydrazine reacts with the thiadiazole ring, replacing a sulfur atom to form an amine-functionalized derivative .

Cyclization and Condensation Reactions

The ketone and aromatic groups enable cycloaddition and condensation pathways.

Key Findings :

-

The ethanone group forms Schiff bases with primary amines under acidic conditions .

-

Azide-alkyne cycloaddition modifies the thiadiazole ring, generating triazole-containing hybrids .

Biological Activity Modulation via Derivatization

Structural modifications enhance pharmacological properties.

Key Findings :

-

Oxidation to sulfoxide derivatives improves antimicrobial potency against Staphylococcus aureus (MIC = 4 µg/mL).

-

Schiff base analogs demonstrate selective cytotoxicity against MCF-7 breast cancer cells .

Stability and Degradation

The compound undergoes hydrolysis under extreme conditions.

Key Findings :

Propriétés

IUPAC Name |

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3OS2/c20-15-9-3-2-8-14(15)18-21-19(26-22-18)25-12-17(24)23-11-5-7-13-6-1-4-10-16(13)23/h1-4,6,8-10H,5,7,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWMMAJIGXYQON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=NS3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.